![molecular formula C8H16ClNS B1403657 3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1823328-12-6](/img/structure/B1403657.png)
3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride
Overview
Description
“3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride” is a chemical compound. It is a derivative of bicyclo[3.2.1]octane . Bicyclo[3.2.1]octane is a bicyclic structure and has a higher density (1.04 g/cm³, by theoretical calculation) than its open-structured counterparts (octane, 0.70 g/cm³). Its higher density may result in higher detonation properties .
Synthesis Analysis
The synthesis of bicyclo[3.2.1]octane derivatives has been studied by theoretical methods . Enantioselective synthesis of bicyclo[3.2.1]octanes has been achieved by chiral phosphoric acid-catalyzed desymmetrizing Michael cyclizations of 1,3-diones onto tethered electron-deficient alkenes . Organocatalysis has also been applied to the synthesis of many natural products and structures, reducing the residues and ecological impact .Molecular Structure Analysis
The geometric structure calculations of bicyclo[3.2.1]octane derivatives were performed at B3LYP/6-311G (d,p), B3P86/6-311G (d,p), B3LYP/6-31G (d), and B3PW91/6-31G (d,p) levels . The electrostatic potential analysis, heats of formation, densities, heats of sublimation, detonation performances, bond dissociation energies (BDEs), and impact sensitivities of the designed compounds were calculated to evaluate their comprehensive properties and establish the relationship between structure and performance .Chemical Reactions Analysis
The chemical reactions of bicyclo[3.2.1]octane derivatives have been studied. Results show that density and detonation properties always increase with the increasing number of nitro groups and aza nitrogen atoms .Scientific Research Applications
I have conducted a search for the scientific research applications of “3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride”, but the specific details for this compound are not readily available in the search results. However, related compounds in the azabicyclo[3.2.1]octane family have been noted for their use in various fields such as organic synthesis, agrochemicals, pharmaceuticals, and dyestuffs .
Future Directions
The future directions for the study of “3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride” and its derivatives could involve further exploration of their synthesis, properties, and potential applications. The development and design of high energy density compounds (HEDCs) with good balance between performance and safety is an important subject .
Mechanism of Action
Biochemical Pathways
Azabicyclo compounds are known to be involved in a variety of biochemical pathways, influencing downstream effects such as signal transduction, enzymatic activity, and cellular responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride . These factors can include pH, temperature, presence of other molecules, and the specific cellular or tissue environment.
properties
IUPAC Name |
3-methylsulfanyl-8-azabicyclo[3.2.1]octane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS.ClH/c1-10-8-4-6-2-3-7(5-8)9-6;/h6-9H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYZJIDXEGLRMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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